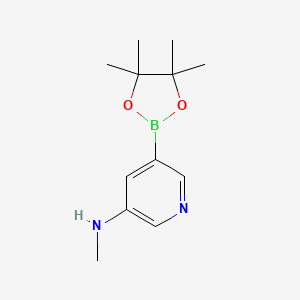

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

描述

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a boronic ester-functionalized pyridine derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal and materials chemistry . Its molecular formula is C₁₃H₂₁BN₂O₂, with a molecular weight of 248.135 g/mol and a monoisotopic mass of 248.169608 . The compound features a pyridine core with a boronic ester group at position 5 and an N-methylated amine at position 3, which enhances stability and solubility in organic solvents. It is commonly utilized as a building block for kinase inhibitors and other bioactive molecules .

属性

IUPAC Name |

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-6-10(14-5)8-15-7-9/h6-8,14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDUDMHDRIJBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves the formation of the boronic ester through a borylation reaction. One common method is the palladium-catalyzed borylation of a halogenated pyridine derivative with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

化学反应分析

Types of Reactions

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced to form the corresponding borane.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Borane derivatives.

Substitution: Biaryl or vinyl-aryl compounds.

科学研究应用

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has a wide range of applications in scientific research:

Biology: Utilized in the development of fluorescent probes for detecting biomolecules.

作用机制

The mechanism by which N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to specific targets .

相似化合物的比较

Substituent Position and Isomerism

The position of the boronic ester and amine groups on the pyridine ring critically influences reactivity and application:

- Target Compound : Boronic ester at position 5 , N-methylamine at position 3 .

- N-Methyl-5-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine (CAS 1005009-98-2): Boronic ester at position 5, but amine at position 2 . This positional isomer may exhibit altered electronic properties and coupling efficiency due to proximity effects .

- 3-Chloro-N-methyl-5-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine (CAS 1257432-01-1): Adds a chloro substituent at position 3, introducing electron-withdrawing effects that could slow cross-coupling kinetics .

N-Substitution Patterns

Variations in amine substitution impact steric bulk, solubility, and electronic density:

Functional Group Modifications

- Trifluoromethyl Addition : N-methyl-5-(tetramethyl-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS 1257431-67-6) incorporates a CF₃ group at position 3, enhancing electron-withdrawing effects and metabolic stability .

- Ethoxypropyl Side Chain : N-[3-(2-Methoxyethoxy)propyl]-5-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine includes a hydrophilic side chain, improving aqueous solubility for biological assays .

Key Research Findings

Kinase Inhibitor Synthesis : The target compound was used to synthesize c-KIT inhibitors via Suzuki coupling, achieving a 40% yield in a model reaction .

Solubility vs. Reactivity : N,N-dimethyl derivatives trade reduced reactivity for improved solubility, making them preferable in aqueous-phase reactions.

Biological Stability : CF₃-substituted analogs show prolonged half-lives in metabolic studies due to resistance to oxidative degradation.

生物活性

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS No. 1005009-98-2) is a compound of interest due to its potential biological activities. This article compiles recent findings regarding its biological properties, including pharmacological effects, mechanisms of action, and safety profiles.

- Molecular Formula : C₁₂H₁₉BN₂O₂

- Molecular Weight : 234.10 g/mol

- Physical State : Typically appears as a solid.

- Storage Conditions : Should be kept in a dark place under inert atmosphere at 2-8°C.

Biological Activity Overview

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has been investigated for various biological activities:

1. Anticancer Activity

Recent studies have demonstrated that compounds similar to N-methyl derivatives exhibit significant anticancer properties. For instance:

- Inhibition of Cell Proliferation : The compound showed strong inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC₅₀ value indicating potent activity against these cells while displaying lesser toxicity towards non-cancerous cells like MCF10A .

| Cell Line | IC₅₀ Value (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Cancer) | 0.126 | High |

| MCF10A (Non-Cancer) | 2.37 | Low |

The mechanism by which N-methyl derivatives exert their anticancer effects often involves:

- Apoptosis Induction : Compounds have been shown to increase caspase activity in treated cancer cells .

- Cell Cycle Arrest : Notably, cell cycle arrest at the G2/M phase has been observed in several studies .

3. Antiviral Activity

Some derivatives have also been noted for their antiviral properties:

- Viral Load Reduction : In animal models infected with influenza A virus, administration of similar compounds resulted in over a 2-log reduction in viral load within the lungs .

Safety Profile

The safety profile of N-methyl derivatives is crucial for their potential therapeutic application:

- Toxicity Studies : Acute toxicity studies indicate that compounds with similar structures can be harmful if ingested, with specific hazard statements highlighting risks associated with oral exposure .

| Hazard Statement | Description |

|---|---|

| H301 | Toxic if swallowed |

| H302 | Harmful if swallowed |

Case Studies and Research Findings

Several research studies have been conducted to evaluate the biological activity and safety of N-methyl derivatives:

- Study on Anticancer Effects :

- Safety Assessment in Animal Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。